molecular formula C11H12N2S B7508120 1-[(4-Methylsulfanylphenyl)methyl]imidazole

1-[(4-Methylsulfanylphenyl)methyl]imidazole

Cat. No. B7508120
M. Wt: 204.29 g/mol
InChI Key: GIHFZRQNKIIQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methylsulfanylphenyl)methyl]imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of imidazole and contains a methylsulfanylphenyl group attached to the imidazole ring.

Mechanism of Action

The exact mechanism of action of 1-[(4-Methylsulfanylphenyl)methyl]imidazole is not fully understood. However, it is believed to exert its effects through the inhibition of oxidative stress and inflammation. It has also been shown to modulate various signaling pathways involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
1-[(4-Methylsulfanylphenyl)methyl]imidazole has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are both implicated in the development of various diseases. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-Methylsulfanylphenyl)methyl]imidazole in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it a useful tool for investigating the role of oxidative stress and inflammation in various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 1-[(4-Methylsulfanylphenyl)methyl]imidazole. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is a need for further studies on its safety and toxicity profile, as well as its pharmacokinetics and pharmacodynamics in vivo. Finally, there is a need for more research on its potential applications in the field of cancer therapy.

Synthesis Methods

The synthesis of 1-[(4-Methylsulfanylphenyl)methyl]imidazole involves the reaction of 4-methylthiobenzyl chloride with imidazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or N-methylpyrrolidone and is typically carried out under reflux conditions. The resulting product is purified by recrystallization or chromatography.

Scientific Research Applications

1-[(4-Methylsulfanylphenyl)methyl]imidazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antioxidant, anti-inflammatory, and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[(4-methylsulfanylphenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-14-11-4-2-10(3-5-11)8-13-7-6-12-9-13/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHFZRQNKIIQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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